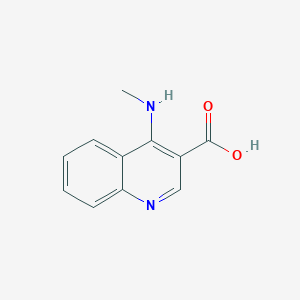

4-(Methylamino)quinoline-3-carboxylic acid

Overview

Description

“4-(Methylamino)quinoline-3-carboxylic acid” is an organic compound that incorporates a carboxyl functional group . It has a molecular weight of 202.21 . The compound is a derivative of quinoline, a heterocyclic aromatic compound that has a wide range of applications in medicinal and synthetic organic chemistry .

Synthesis Analysis

The synthesis of quinoline derivatives has been a subject of interest in recent years due to their versatile applications . A wide range of synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a carboxyl functional group, CO2H, attached to a quinoline ring . The carbon and oxygen in the carbonyl are both sp2 hybridized, which gives a carbonyl group a basic trigonal shape .It has a molecular weight of 202.21 . The compound is stored at room temperature .

Scientific Research Applications

Structural Analysis and Synthetic Applications

The structural analysis and synthesis of compounds related to 4-(Methylamino)quinoline-3-carboxylic acid have been a significant area of research. Studies have detailed the crystal structure, Hirshfeld surface analysis, and DFT studies of related quinoline derivatives, emphasizing their potential in developing new materials and pharmaceuticals. For instance, N-(4-acetylphenyl)quinoline-3-carboxamide was prepared and its structure analyzed, providing insights into molecular interactions and optimization for synthetic processes (Polo-Cuadrado et al., 2021).

Cytotoxic Activity and Anticancer Research

Research into the cytotoxic activity of quinoline derivatives has shown promising results in the fight against cancer. Carboxamide derivatives of benzo[b][1,6]naphthyridines, which share a structural similarity with this compound, have been synthesized and tested for their growth inhibitory properties against various cancer cell lines, demonstrating potent cytotoxic effects (Deady et al., 2003).

Development of New Materials

The incorporation of quinoline derivatives into polymeric materials has been explored for creating new materials with enhanced properties. For example, the synthesis of hyperbranched aromatic polyamides incorporating quinoline units has been reported, showing potential applications in high-temperature thermosetting resin systems due to their excellent thermal stability and unique curing behaviors (Baek et al., 2003).

Photocatalytic and Magnetic Properties

Quinoline-based complexes have been synthesized and evaluated for their electrochemical, photocatalytic, and magnetic properties. These complexes, constructed from a quinoline-imidazole-monoamide ligand, have shown better electrocatalytic activities and photocatalytic properties, indicating their usefulness in environmental remediation and energy conversion applications (Li et al., 2020).

Molecularly Imprinted Polymers for Analyte Detection

The development of molecularly imprinted polymers (MIPs) selective for metabolites of quinoxaline-1,4-dioxides, related to quinoline derivatives, demonstrates the potential of these materials in analytical chemistry for the selective detection of trace analytes in complex samples, such as food products and biological matrices (Duan et al., 2011).

Safety and Hazards

The safety information for “4-(Methylamino)quinoline-3-carboxylic acid” indicates that it is associated with several hazard statements, including H302, H315, H317, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .

Future Directions

While specific future directions for “4-(Methylamino)quinoline-3-carboxylic acid” are not mentioned in the search results, there is ongoing research into the synthesis and potential applications of quinoline derivatives . This includes the development of more efficient synthesis methods and the exploration of their biological and pharmaceutical activities .

Mechanism of Action

- Quinolines often participate in redox reactions, metabolic pathways, and enzyme-catalyzed processes. The pyranoquinoline ring system, which includes 4-(Methylamino)quinoline-3-carboxylic acid, may influence various cellular processes .

Biochemical Pathways

As with any compound, understanding its action requires a multidisciplinary approach, combining chemistry, pharmacology, and biology . 🌟

Biochemical Analysis

Biochemical Properties

4-(Methylamino)quinoline-3-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The interactions between this compound and these biomolecules are often characterized by binding to active sites or allosteric sites, leading to changes in enzyme activity and protein function .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of genes involved in cell cycle regulation and apoptosis. Additionally, this compound can impact cellular metabolism by inhibiting key metabolic enzymes, leading to changes in the levels of various metabolites .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the binding to specific biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, this compound can undergo degradation, which may affect its stability and efficacy. In in vitro studies, it has been observed that the stability of this compound can be influenced by factors such as pH, temperature, and the presence of other chemicals. Long-term exposure to this compound can also lead to changes in cellular function, including alterations in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects, such as enzyme inhibition or modulation of gene expression. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, influencing the overall metabolic flux. For example, this compound can inhibit enzymes involved in the synthesis and degradation of certain metabolites, leading to changes in their levels. Additionally, this compound can affect the activity of metabolic enzymes by binding to their active sites or allosteric sites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it can localize to various cellular compartments, where it exerts its effects. The distribution of this compound within tissues can also influence its efficacy and toxicity .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the mitochondria, where it can affect cellular metabolism .

Properties

IUPAC Name |

4-(methylamino)quinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-12-10-7-4-2-3-5-9(7)13-6-8(10)11(14)15/h2-6H,1H3,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQRDQTOHJJQASB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=NC2=CC=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(5-Bromo-2-methoxyphenyl)methyl]piperidin-3-amine](/img/structure/B1464365.png)

![6-chloro-N-[2-(pyridin-4-yl)ethyl]pyrimidin-4-amine](/img/structure/B1464367.png)

![1-[(2,5-difluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1464373.png)

![2-[(2-Methoxyphenyl)methyl]cyclopentan-1-ol](/img/structure/B1464376.png)

![N-[2-(4-methoxyphenyl)ethyl]cyclobutanamine](/img/structure/B1464377.png)

![1-[(5-Methylthiophen-2-yl)methyl]piperidin-3-amine](/img/structure/B1464382.png)

![5-[(2-chloro-6-fluorophenyl)methyl]-3-phenyl-1H-1,2,4-triazole](/img/structure/B1464383.png)

![N-[(2-Methoxyphenyl)methyl]-N-methyl-sulfamoyl chloride](/img/structure/B1464384.png)

![2-{2-Azabicyclo[2.2.1]heptan-2-yl}benzoic acid](/img/structure/B1464387.png)